5-(2,5-Dimetilfenoxi)-2,2-dimetilpentanamida

Descripción general

Descripción

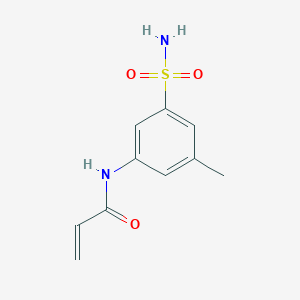

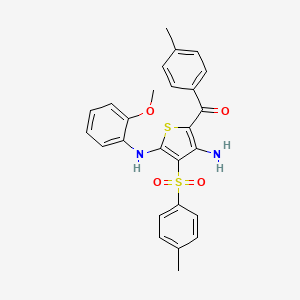

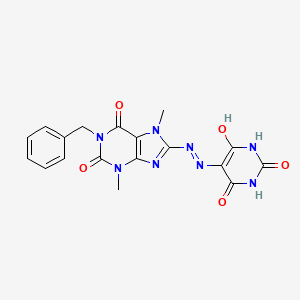

5-(2,5-dimetilfenoxi)-2,2-dimetilpentanamida es un compuesto orgánico conocido por sus aplicaciones en la industria farmacéutica. Es un derivado del ácido valérico y se caracteriza estructuralmente por la presencia de un grupo fenoxi sustituido con dos grupos metilo en las posiciones 2 y 5, unido a una cadena principal de dimetilpentanamida.

Aplicaciones Científicas De Investigación

5-(2,5-dimetilfenoxi)-2,2-dimetilpentanamida tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo sus efectos sobre el metabolismo lipídico.

Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de la hiperlipidemia y afecciones relacionadas.

Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos

Mecanismo De Acción

El mecanismo de acción de 5-(2,5-dimetilfenoxi)-2,2-dimetilpentanamida implica su interacción con dianas moleculares específicas. Se sabe que activa los receptores activados por proliferadores de peroxisomas, particularmente la isoforma alfa. Esta activación conduce a cambios en la expresión génica que dan como resultado la modulación del metabolismo lipídico, incluida la reducción de triglicéridos y el aumento del colesterol de lipoproteínas de alta densidad .

Análisis Bioquímico

Biochemical Properties

5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide is a ligand for PPARα (peroxisome proliferator-activated receptor α) This interaction plays a crucial role in its biochemical reactions

Cellular Effects

In yeast cells, the application of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide delays the start of DNA replication . It is used as a therapeutic agent for dyslipidemia

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The stability and bioavailability of 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanamide may be affected by its solid-state properties, including specific features of the crystal packing and the possible existence of polymorphs and pseudopolymorphs

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5-(2,5-dimetilfenoxi)-2,2-dimetilpentanamida típicamente implica un proceso de varios pasos. Un método común comienza con la O-alquilación de 2,5-dimetilfenol utilizando un haluro de alquilo en presencia de una base para formar el éter correspondiente. Este intermedio luego se somete a reacciones adicionales para introducir la funcionalidad amida.

Métodos de Producción Industrial

La producción industrial de este compuesto a menudo emplea condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede implicar el uso de solventes apróticos polares como el tetrahidrofurano y sistemas de solventes mixtos como tolueno/dimetilsulfóxido para facilitar las reacciones. El uso de sales de metales alcalinos como bases y condiciones de temperatura controladas son cruciales para lograr una alta eficiencia .

Análisis De Reacciones Químicas

Tipos de Reacciones

5-(2,5-dimetilfenoxi)-2,2-dimetilpentanamida experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede conducir a la formación de los ácidos carboxílicos o cetonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo amida en una amina.

Sustitución: El grupo fenoxi puede participar en reacciones de sustitución aromática electrofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución aromática electrofílica a menudo utilizan reactivos como halógenos o agentes de nitración en condiciones ácidas.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas .

Comparación Con Compuestos Similares

Compuestos Similares

Gemfibrozil: Conocido como ácido 5-(2,5-dimetilfenoxi)-2,2-dimetilpentanoico, es un compuesto estrechamente relacionado con efectos reductores de lípidos similares.

Clofibrato: Otro compuesto fibrato utilizado para reducir los niveles de lípidos en la sangre.

Fenofibrato: Un fibrato ampliamente utilizado que también se dirige al metabolismo lipídico.

Singularidad

5-(2,5-dimetilfenoxi)-2,2-dimetilpentanamida es única debido a sus características estructurales específicas y su capacidad para modular el metabolismo lipídico a través de la activación de los receptores activados por proliferadores de peroxisomas. Su estructura química distinta permite interacciones específicas con dianas moleculares, lo que la convierte en un compuesto valioso tanto en investigación como en aplicaciones terapéuticas .

Propiedades

IUPAC Name |

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMCJQKGIPBLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114413-97-7 | |

| Record name | 2,2-Dimethyl-5-(2,5-xylyloxy)valeramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114413977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHYL-5-(2,5-XYLYLOXY)VALERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445SDH7XCF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/new.no-structure.jpg)

![5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2538464.png)

![10-(4-chlorobenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2538466.png)

![3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2538473.png)

![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538474.png)